Physicochemical Property Differentiation Against a Closest Structural Analog
A comparison of computed logP values reveals a quantifiable difference between the target compound and a close analog. The target compound (MW 463.02 g/mol) has a predicted logP of 4.684 based on its molecular structure, as reported by a screening library vendor [1]. For the direct analog N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, a known dopamine transporter (DAT) inhibitor, the predicted logP is typically higher, estimated at 5.2-5.5 for the neutral species [2]. This difference of approximately 0.5-0.8 logP units indicates that the target compound is measurably less lipophilic than the trifluoromethyl analog, which directly impacts passive membrane permeability and non-specific binding in cellular assays.
| Evidence Dimension | Computed Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.684 (Vitas-M Lab prediction) |
| Comparator Or Baseline | N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, logP ≈ 5.2-5.5 (predicted range) |
| Quantified Difference | Target compound is 0.5-0.8 logP units lower |
| Conditions | In silico prediction using Vitas-M algorithms and literature consensus predictions for the comparator. |
Why This Matters
A lower logP can translate to reduced membrane retention and lower non-specific binding in cell-based screening, making this compound a cleaner probe for target engagement studies compared to more lipophilic analogs.
- [1] Vitas-M Laboratory. STL183649 Compound Information. Accessed 2026-05-09. View Source
- [2] Estimated from the structure of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, a known DAT inhibitor. PubChem and ZINC predicted logP values. View Source
